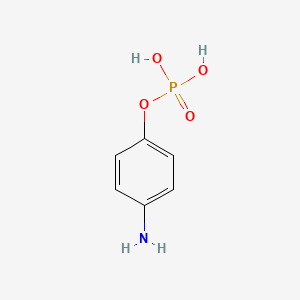

4-Aminophenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-aminophenyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO4P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,7H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZCCINCKDATPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Aminophenyl Phosphate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Alkaline Phosphatase Substrate for Sensitive Detection Assays

Introduction

4-Aminophenyl phosphate (B84403) (pAPP), also known as para-aminophenyl phosphate, is a substrate of the enzyme alkaline phosphatase (ALP).[1] The enzymatic hydrolysis of pAPP yields p-aminophenol (PAP), a product that can be detected electrochemically. This property makes pAPP a valuable reagent in various biochemical assays, particularly in electrochemical enzyme-linked immunosorbent assays (e-ELISAs). This technical guide provides a comprehensive overview of 4-aminophenyl phosphate, including its chemical properties, applications, and detailed experimental protocols for its use in research and drug development.

Core Properties and Specifications

This compound is typically available as a monosodium salt hydrate.[1] Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₇NNaO₄P (monosodium salt) |

| Molecular Weight | 211.09 g/mol (monosodium salt) |

| CAS Number | 108084-47-5 (monosodium salt hydrate) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| Storage Conditions | Store at -20°C, protected from light and moisture |

The Enzymatic Reaction of this compound

The fundamental application of this compound lies in its specific reaction with alkaline phosphatase. ALP catalyzes the hydrolysis of the phosphate group from pAPP, resulting in the formation of p-aminophenol (PAP) and inorganic phosphate.

Caption: Enzymatic hydrolysis of this compound by Alkaline Phosphatase.

Applications in Research and Drug Development

The primary application of this compound is as a substrate in immunoassays, particularly electrochemical ELISAs, for the sensitive detection and quantification of a wide range of analytes.

Electrochemical Immunoassays (e-ELISAs)

In an e-ELISA, an antibody or antigen is immobilized on an electrode surface. A secondary antibody conjugated to alkaline phosphatase is then used to create a sandwich complex. The addition of pAPP results in the enzymatic generation of p-aminophenol, which can be electrochemically oxidized. The resulting current is directly proportional to the concentration of the analyte. This technique offers high sensitivity and a wide dynamic range.

Biomarker Detection

The high sensitivity of e-ELISAs using pAPP makes it a valuable tool for the detection of low-abundance biomarkers in complex biological samples. For example, it has been successfully employed in the detection of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammation and various diseases.

Drug Discovery and Screening

In drug discovery, pAPP-based assays can be adapted for high-throughput screening of compounds that modulate the activity of alkaline phosphatase or interfere with antigen-antibody interactions. The quantitative nature of the electrochemical signal allows for precise determination of inhibitory or enhancing effects. While direct applications of 4-aminophenol in oncology drug development are noted, the use of this compound is primarily as a reporter system in assays relevant to drug discovery.

Experimental Protocols

General Protocol for an Electrochemical ELISA (e-ELISA) using this compound

This protocol is a generalized workflow for a sandwich e-ELISA. Optimization of antibody concentrations, incubation times, and substrate concentration is recommended for specific applications.

Materials:

-

This compound (pAPP)

-

Alkaline phosphatase-conjugated secondary antibody

-

Capture antibody specific to the target analyte

-

Target analyte (sample)

-

Bovine Serum Albumin (BSA) for blocking

-

Phosphate Buffered Saline (PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate Buffer (e.g., 0.1 M Tris-HCl, pH 9.5)

-

Electrochemical workstation and appropriate electrodes (e.g., screen-printed carbon electrodes)

Methodology:

-

Electrode Coating: Immobilize the capture antibody on the working electrode surface. Incubate for a specified time (e.g., overnight at 4°C), then wash with Wash Buffer.

-

Blocking: Block non-specific binding sites on the electrode surface by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash thoroughly with Wash Buffer.

-

Sample Incubation: Apply the sample containing the target analyte to the electrode and incubate for 1-2 hours at room temperature to allow for antigen binding. Wash with Wash Buffer.

-

Secondary Antibody Incubation: Add the alkaline phosphatase-conjugated secondary antibody and incubate for 1 hour at room temperature. This will bind to the captured analyte. Wash thoroughly with Wash Buffer.

-

Substrate Reaction and Detection:

-

Prepare a fresh solution of pAPP in Substrate Buffer (e.g., 1-5 mg/mL).

-

Add the pAPP solution to the electrode surface.

-

The enzymatic reaction will produce p-aminophenol.

-

Perform electrochemical measurement (e.g., cyclic voltammetry or amperometry) to detect the oxidation of p-aminophenol. The measured current is proportional to the concentration of the analyte.

-

Caption: General workflow for an electrochemical ELISA using this compound.

Colorimetric Alkaline Phosphatase Activity Assay (Adapted for this compound)

While p-nitrophenyl phosphate (pNPP) is more common for colorimetric assays, a similar protocol can be adapted for pAPP, where the product p-aminophenol can undergo a subsequent color-forming reaction. This protocol is a conceptual adaptation and would require optimization.

Materials:

-

This compound (pAPP)

-

Alkaline Phosphatase (enzyme sample or standard)

-

Substrate Buffer (e.g., 0.1 M Tris-HCl, pH 9.5, containing MgCl₂)

-

Chromogenic Reagent (e.g., a phenol-reactive agent that produces a colored product)

-

Stop Solution (e.g., a strong acid or base to halt the enzymatic reaction)

-

96-well microplate

-

Microplate reader

Methodology:

-

Prepare Reagents: Prepare serial dilutions of the alkaline phosphatase standard. Prepare the pAPP substrate solution in the appropriate buffer.

-

Assay Setup: Add a defined volume of the enzyme sample or standard to the wells of a 96-well plate.

-

Initiate Reaction: Add the pAPP substrate solution to each well to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).

-

Color Development: Add the chromogenic reagent to each well. This reagent will react with the enzymatically produced p-aminophenol to generate a colored product.

-

Stop Reaction: Add a stop solution to each well to terminate the reaction.

-

Measure Absorbance: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of p-aminophenol produced, and thus to the alkaline phosphatase activity.

Quantitative Data

Enzyme Kinetics

The efficiency of this compound as a substrate for alkaline phosphatase can be described by its Michaelis-Menten constant (Kₘ). The Kₘ value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

| Substrate | Enzyme Source | Kₘ Value (mM) |

| This compound | Alkaline Phosphatase | 0.056 - 0.48 |

| p-Nitrophenyl phosphate | Various | 0.034 - 2.747 |

Note: Kₘ values can vary depending on the specific isoform of alkaline phosphatase and the assay conditions (e.g., pH, temperature, buffer composition).

Conclusion

This compound is a highly effective and versatile substrate for alkaline phosphatase, particularly in the context of electrochemical immunoassays. Its ability to generate an easily oxidizable product, p-aminophenol, allows for highly sensitive and quantitative detection of a wide array of analytes. For researchers and professionals in drug development, pAPP offers a robust tool for biomarker quantification, high-throughput screening, and the development of novel diagnostic assays. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development applications.

References

An In-depth Technical Guide on the Core Principles of 4-Aminophenyl Phosphate Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underpinning the detection of 4-Aminophenyl phosphate (B84403) (4-APP), a crucial substrate in various bioanalytical assays. The content herein details the enzymatic conversion of 4-APP and the subsequent electrochemical or colorimetric analysis of its product, 4-aminophenol (B1666318) (4-AP). This document serves as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key processes involved.

Core Principle of 4-Aminophenyl Phosphate Detection

The detection of this compound (4-APP) is primarily based on its enzymatic hydrolysis by alkaline phosphatase (ALP).[1][2] ALP is a widely utilized enzyme in bioanalysis due to its high turnover number and broad substrate specificity.[1] The enzyme catalyzes the removal of the phosphate group from 4-APP, yielding 4-aminophenol (4-AP) and inorganic phosphate.[1][2] The reaction can be summarized as follows:

This compound + H₂O --(Alkaline Phosphatase)--> 4-Aminophenol + HPO₄²⁻

The generated 4-aminophenol is an electroactive and chromogenic molecule, which allows for its quantification using various analytical techniques. 4-APP is often preferred over other substrates like phenyl phosphate in electrochemical immunoassays because its product, 4-AP, exhibits reversible electrochemical behavior and is more easily oxidized than phenol (B47542), reducing electrode fouling at high concentrations.[1]

The two primary methods for detecting the 4-AP product are:

-

Electrochemical Detection: This is the most common and sensitive method. 4-aminophenol can be electrochemically oxidized at an electrode surface, generating a measurable current that is proportional to its concentration. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are employed for this purpose.[3][4][5][6][7]

-

Colorimetric Detection: In the presence of an oxidizing agent, 4-aminophenol can react with other reagents to form a colored product. For instance, it reacts with 4-aminoantipyrine (B1666024) and potassium ferricyanide (B76249) in an alkaline solution to produce a red quinone derivative, which can be quantified spectrophotometrically.[8][9][10]

The choice of detection method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Signaling Pathways and Experimental Workflows

While 4-APP is a synthetic substrate primarily used for in vitro assays and not directly involved in natural signaling pathways, its detection is a key component of various analytical workflows, particularly in enzyme-linked immunosorbent assays (ELISAs) and biosensors.

Enzymatic Reaction and Detection Principle

The fundamental process involves the enzymatic conversion of a non-detectable substrate into a detectable product.

Figure 1. Enzymatic conversion of 4-APP to 4-AP for detection.

General Experimental Workflow for Electrochemical Detection

A typical workflow for the electrochemical detection of ALP activity using 4-APP involves several key steps from sample preparation to signal acquisition.

Figure 2. General experimental workflow for electrochemical detection.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the electrochemical detection of 4-aminophenol, the product of the enzymatic reaction.

| Electrode Configuration | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Ni-Co LDHs/GCE | DPV | 0.5 - 700.0 | 0.15 | [3] |

| VMSF/ITO | DPV | 0.5 - 400 | 0.32 | [4][5] |

| LIC/MWCNT-PANI | SWV | 0.1 - 55 | 0.006 | [6] |

| CS/Ag–Pd@rGO/GCE | DPV | 1.00 - 300.00 | 0.013 | [7][11] |

| Activated GCE | DPV | 10 - 240 | 0.324 | [12] |

GCE: Glassy Carbon Electrode, LDHs: Layered Double Hydroxides, VMSF: Vertically-ordered Mesoporous Silica-nanochannel Films, ITO: Indium Tin Oxide, LIC: Laser-Induced Graphene, MWCNT: Multi-Walled Carbon Nanotubes, PANI: Polyaniline, SWV: Square Wave Voltammetry, CS: Chitosan, rGO: reduced Graphene Oxide.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the literature. Researchers should optimize these protocols for their specific experimental conditions.

4.1. Protocol for Colorimetric Alkaline Phosphatase Assay

This protocol is adapted from commercially available kits that use a phenyl phosphate derivative and 4-aminoantipyrine for colorimetric detection.

Materials:

-

Buffer Solution (e.g., pH 10.0)

-

Substrate Solution (e.g., Disodium phenyl phosphate)

-

Chromogenic Agent (e.g., 4-aminoantipyrine)

-

Oxidizing Agent (e.g., Potassium ferricyanide)

-

Phenol Standard Solution (for calibration)

-

Sample containing Alkaline Phosphatase

-

Spectrophotometer (510-520 nm)

-

Incubator (37°C)

Procedure:

-

Reagent Preparation: Prepare working solutions of the buffer, substrate, chromogenic agent, and phenol standard as per the manufacturer's instructions.

-

Assay Setup:

-

Blank: Add 50 µL of distilled water to a tube.

-

Standard: Add 50 µL of phenol standard solution to a separate tube.

-

Sample: Add 50 µL of the sample to a third tube.

-

-

Reaction Initiation: To each tube, add 500 µL of Buffer Solution and 500 µL of Substrate Solution. Mix thoroughly.

-

Incubation: Incubate all tubes at 37°C for 15 minutes.

-

Color Development: Immediately after incubation, add 1.5 mL of the Chromogenic Agent (containing 4-aminoantipyrine and potassium ferricyanide) to each tube and mix well.

-

Measurement: Set the spectrophotometer to zero with distilled water. Measure the absorbance (OD) of the blank, standard, and sample at 520 nm.

-

Calculation: Calculate the ALP activity based on the difference in absorbance between the sample and the blank, relative to the standard.

4.2. Protocol for Electrochemical Detection of 4-Aminophenol using DPV

This protocol outlines the general steps for the electrochemical detection of 4-AP produced from the enzymatic reaction of 4-APP.

Materials:

-

Electrochemical Workstation (Potentiostat/Galvanostat)

-

Three-electrode system:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

-

Phosphate Buffer Solution (PBS, 0.1 M, pH 7.0)

-

4-Aminophenol (for standard curve)

-

Sample containing 4-AP (from the enzymatic reaction)

-

Nitrogen gas for deoxygenation (optional but recommended)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, followed by rinsing with deionized water and ethanol, and allow it to dry.

-

Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.0).

-

Deoxygenation: Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement.

-

Standard Curve Generation:

-

Add successive aliquots of a standard 4-aminophenol solution to the electrochemical cell to achieve a series of known concentrations.

-

For each concentration, record the differential pulse voltammogram. Typical DPV parameters might include a potential range from -0.2 V to 0.6 V, a pulse amplitude of 50 mV, and a scan rate of 20 mV/s.

-

Plot the peak oxidation current versus the 4-aminophenol concentration to generate a calibration curve.

-

-

Sample Measurement:

-

Add a known volume of the sample (from the enzymatic reaction) to the electrochemical cell containing fresh PBS.

-

Record the differential pulse voltammogram under the same conditions as the standard curve.

-

-

Quantification: Determine the oxidation peak current for the sample and use the calibration curve to calculate the concentration of 4-aminophenol. This concentration can then be used to determine the activity of the alkaline phosphatase in the original sample.

Conclusion

The detection of this compound is a robust and versatile method widely employed in biochemical and clinical assays. The principle relies on the specific enzymatic conversion of 4-APP to the readily detectable 4-aminophenol by alkaline phosphatase. The choice between electrochemical and colorimetric detection methods allows for flexibility based on the specific requirements for sensitivity and instrumentation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the effective implementation and optimization of 4-APP-based detection assays.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jebe.samipubco.com [jebe.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct electrochemical detection of 4-aminophenol in pharmaceuticals using ITO electrodes modified with vertically-ordered mesoporous silica-nanochannel films: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous detection of acetaminophen and 4-aminophenol with an electrochemical sensor based on silver–palladium bimetal nanoparticles and reduced g ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05987C [pubs.rsc.org]

- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 9. exceldiag.com [exceldiag.com]

- 10. elkbiotech.com [elkbiotech.com]

- 11. Simultaneous detection of acetaminophen and 4-aminophenol with an electrochemical sensor based on silver–palladium bimetal nanoparticles and reduced graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. chem.uaic.ro [chem.uaic.ro]

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminophenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenyl phosphate (B84403) (4-APP) is a versatile molecule with significant implications in biochemistry and medicine. Primarily recognized as a prodrug, its mechanism of action is centered on its enzymatic conversion to the pharmacologically active and cytotoxic compound, p-aminophenol (PAP). This conversion is catalyzed by alkaline phosphatase (ALP), an enzyme often overexpressed in various pathological conditions, including certain cancers. The targeted release of PAP at sites of high ALP activity forms the basis of its application in strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). However, the therapeutic potential of 4-APP is intrinsically linked to the dose-dependent toxicity of PAP, which manifests primarily as nephrotoxicity and hepatotoxicity. This guide provides a comprehensive overview of the core mechanism of action of 4-APP, detailing its enzymatic activation, the cytotoxic effects of its active metabolite, and its application in targeted therapies.

Enzymatic Activation of 4-Aminophenyl Phosphate

The pivotal step in the mechanism of action of 4-APP is its hydrolysis by alkaline phosphatase (ALP) to yield p-aminophenol (PAP) and inorganic phosphate.[1][2][3] This enzymatic reaction is the foundation of 4-APP's utility as a substrate for quantifying ALP activity and as a prodrug in targeted cancer therapies.[4][5][6]

The Role of Alkaline Phosphatase (ALP)

Alkaline phosphatase is a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[3][7] Elevated levels of ALP are associated with various physiological and pathological states, including bone formation, liver disease, and certain types of cancer. This differential expression of ALP between healthy and diseased tissues is exploited in targeted therapies utilizing 4-APP.[8][9]

Kinetics of 4-APP Conversion

The efficiency of 4-APP conversion by ALP can be described by Michaelis-Menten kinetics. While specific kinetic parameters for 4-APP are not extensively reported in all contexts, studies using analogous substrates like p-nitrophenyl phosphate (pNPP) provide insights into the high efficiency of ALP. For pNPP, ALP exhibits near-perfect enzyme kinetics, with the rate of reaction being limited by the diffusion of the substrate to the enzyme's active site.[10][11] One study reported a Michaelis-Menten constant (KM) for the enzymatic reaction of ALP with pAPP in the micromolar range, indicating a high affinity of the enzyme for the substrate.[12]

Table 1: Reported Michaelis-Menten Constant for 4-APP

| Enzyme | Substrate | KM (µM) | Source |

| Alkaline Phosphatase | This compound | 58 ± 4 | [13] |

Mechanism of Action of p-Aminophenol (PAP)

The biological effects of 4-APP are mediated by its active metabolite, p-aminophenol (PAP). PAP is a reactive molecule that exerts cytotoxic effects, primarily through the induction of oxidative stress and depletion of cellular antioxidants.

Cellular Uptake and Metabolism

PAP can be taken up by cells and further metabolized. A key metabolic pathway is its N-acetylation to form acetaminophen (B1664979) (APAP), also known as paracetamol.[14] Both PAP and its metabolites can contribute to cellular toxicity.

Cytotoxicity and Signaling Pathways

The primary mechanism of PAP-induced cytotoxicity is the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[15][16][17] This depletion leads to a state of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and subsequent cellular damage.

-

Glutathione Depletion: PAP and its reactive metabolites can directly conjugate with GSH, leading to its rapid depletion.[15][16] Studies have shown that PAP can decrease hepatic GSH concentrations to as low as 8% of control values.[16]

-

Oxidative Stress: The reduction in GSH levels compromises the cell's ability to neutralize ROS, leading to lipid peroxidation, protein damage, and DNA strand breaks.[6][18] An increase in glutathione disulfide (GSSG) and 4-hydroxynonenal (B163490) (4-HNE)-adducted proteins are markers of PAP-induced oxidative stress.[6]

-

Mitochondrial Dysfunction: Mitochondria are a key target of PAP-induced toxicity. PAP can inhibit mitochondrial respiration and decrease cellular ATP levels, leading to energy depletion and preceding cell death.[5]

-

Apoptosis and Necrosis: At lower concentrations, PAP can induce apoptosis, while at higher concentrations, it leads to necrosis.[4] The induction of apoptosis may involve the activation of caspases.[4]

Organ-Specific Toxicity

The toxicity of PAP is most pronounced in the kidneys (nephrotoxicity) and the liver (hepatotoxicity).

-

Nephrotoxicity: PAP causes selective necrosis of the proximal tubules in the kidney.[5][19][20] The formation of toxic glutathione conjugates of PAP, which are then processed by gamma-glutamyl transpeptidase in the kidney, is a key mechanism of nephrotoxicity.[19][20]

-

Hepatotoxicity: In the liver, PAP-induced toxicity is also associated with severe GSH depletion and centrilobular hepatocellular necrosis.[15][16]

Table 2: Quantitative Data on PAP-Induced Toxicity

| Parameter | Organ/Cell Type | Treatment | Result | Source |

| Glutathione (GSH) | Hamster Liver | PAP (ip) | Decreased to 8% of control | [16] |

| Cysteine (Cys) | Hamster Liver | PAP (ip) | Decreased to 30% of control | [16] |

| Plasma GPT | Hamster | PAP (ip) | 47-fold increase | [16] |

| Plasma SDH | Hamster | PAP (ip) | 113-fold increase | [16] |

| Cellular ATP | Rabbit Renal Proximal Tubules | 1 mM PAP (2h) | Decreased by 60% | [5] |

| Cellular GSH | Rabbit Renal Proximal Tubules | 0.5 mM PAP (1h) | Depleted by 50% | [5] |

Application in Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

The principle of selective activation of 4-APP by ALP at disease sites is the foundation for its use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). ADEPT is a two-step cancer therapy designed to target chemotherapy to tumors, thereby reducing systemic toxicity.[2][8][9][21][22]

The ADEPT Strategy

-

Targeting: An antibody-enzyme conjugate is administered. The antibody is specific for a tumor-associated antigen, localizing the enzyme to the tumor site.

-

Activation: After the unbound antibody-enzyme conjugate is cleared from circulation, a non-toxic prodrug (e.g., a derivative of 4-APP) is administered. The enzyme localized at the tumor site converts the prodrug into a potent cytotoxic agent, leading to selective tumor cell killing.

While clinical trials have been conducted for various ADEPT systems, specific clinical trial data for 4-APP-based ADEPT is limited in the public domain.[2][21][22] However, the principles have been demonstrated in preclinical models.[23]

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay using 4-APP

This protocol is based on the colorimetric detection of a product formed from the reaction of p-aminophenol with a chromogenic agent.[3][23]

Materials:

-

Buffer Solution (e.g., 2-amino-2-methyl-1-propanol (B13486) buffer, pH 10.5)

-

Substrate Solution: this compound (4-APP)

-

Chromogenic Agent (e.g., 4-aminopyrline and potassium ferricyanide)

-

Phenol (B47542) Standard (for standard curve)

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

-

Microplate reader (520 nm)

Procedure:

-

Sample Preparation: Prepare tissue or cell samples by homogenization in an appropriate buffer (e.g., PBS) followed by centrifugation to obtain the supernatant.[3]

-

Reaction Setup: In a 96-well plate, add the sample.

-

Substrate Addition: Add the 4-APP substrate solution to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[23]

-

Color Development: Add the chromogenic agent. The phenol produced from the enzymatic reaction will react to form a colored product.

-

Measurement: Measure the absorbance at 520 nm using a microplate reader.

-

Calculation: Calculate the ALP activity based on a standard curve generated with known concentrations of phenol.

p-Aminophenol (PAP) Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of PAP on cell viability.[1][24]

Materials:

-

Target cell line (e.g., renal or hepatic cells)

-

Cell culture medium

-

p-Aminophenol (PAP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of PAP for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of PAP.

Quantification of 4-APP to PAP Conversion by HPLC

A reversed-phase high-performance liquid chromatography (HPLC) method can be used to quantify the conversion of 4-APP to PAP.[25][26][27][28][29]

Instrumentation and Conditions (General Example):

-

HPLC System: With UV detector

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 1 mL/min

-

Detection Wavelength: UV detection at a wavelength where both 4-APP and PAP have significant absorbance (e.g., around 230-290 nm).

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare standard solutions of known concentrations of 4-APP and PAP in the mobile phase to generate calibration curves.

-

Sample Preparation: At various time points of the enzymatic reaction, quench the reaction (e.g., by adding acid). Centrifuge the sample to remove any precipitate.

-

Injection: Inject the supernatant onto the HPLC column.

-

Analysis: Separate and quantify the peaks corresponding to 4-APP and PAP based on their retention times and peak areas compared to the standard curves.

Pharmacokinetics

The pharmacokinetic profiles of 4-APP and its metabolite PAP are crucial for understanding their therapeutic and toxicological effects.

Table 3: Pharmacokinetic Parameters of p-Aminophenol (Dermal Application in Rats)

| Parameter | Value |

| Cmax | 0.5 µg/mL |

| tmax | 4 h |

| Plasma half-life | 5.95 h |

| AUC0-∞ | 9.27 µg-equivalents·h/mL |

| Source:[27] |

Following dermal application in rats, PAP is metabolized to acetaminophen (APAP) and its glucuronide and sulfate (B86663) conjugates.[27] No free PAP was detected in the plasma, indicating rapid metabolism.[27]

Conclusion

The mechanism of action of this compound is a compelling example of prodrug activation with significant therapeutic and toxicological implications. Its conversion to p-aminophenol by alkaline phosphatase underpins its use in both diagnostic assays and targeted cancer therapies like ADEPT. The cytotoxicity of PAP, driven by glutathione depletion and oxidative stress, is the basis for its therapeutic effect but also the cause of its dose-limiting nephrotoxicity and hepatotoxicity. A thorough understanding of the delicate balance between targeted activation and systemic toxicity is paramount for the future development and clinical application of 4-APP and related prodrugs. Further research focusing on optimizing the therapeutic window, potentially through the development of novel 4-APP derivatives with improved safety profiles, will be critical for realizing the full potential of this therapeutic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. A phase I trial of antibody directed enzyme prodrug therapy (ADEPT) in patients with advanced colorectal carcinoma or other CEA producing tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody Directed Enzyme Prodrug Therapy (ADEPT): Trials and tribulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibody-directed enzyme prodrug therapy (ADEPT) for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkaline phosphatase is an almost perfect enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The role of p-aminophenol in acetaminophen-induced nephrotoxicity: effect of bis(p-nitrophenyl) phosphate on acetaminophen and p-aminophenol nephrotoxicity and metabolism in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p-Aminophenol-induced hepatotoxicity in hamsters: role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. p‐Aminophenol‐induced hepatotoxicity in hamsters: Role of glutathione | Semantic Scholar [semanticscholar.org]

- 17. The role of glutathione in p-aminophenol-induced nephrotoxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A phase I trial of antibody directed enzyme prodrug therapy (ADEPT) in patients with advanced colorectal carcinoma or other CEA producing tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibody-directed enzyme prodrug therapy: efficacy and mechanism of action in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biolabo.fr [biolabo.fr]

- 24. benchchem.com [benchchem.com]

- 25. An improved HPLC method for the quantitation of 3'-phosphoadenosine 5'-phosphate (PAP) to assay sulfotransferase enzyme activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 27. Plasma/blood pharmacokinetics and metabolism after dermal exposure to para-aminophenol or para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. abap.co.in [abap.co.in]

- 29. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminophenyl Phosphate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to 4-Aminophenyl phosphate (B84403) (4-APP). This compound is a widely utilized substrate in sensitive immunoassays, particularly in the development of electrochemical biosensors.

Core Chemical and Physical Properties

4-Aminophenyl phosphate, often used as its monosodium salt hydrate (B1144303), is a synthetic, solid compound.[1] It is recognized for its crucial role as an enzyme substrate in various biochemical assays.[1]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound monosodium salt are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 108084-47-5 | [1] |

| Molecular Formula | C₆H₇NNaO₄P | [1] |

| Molecular Weight | 211.09 g/mol (anhydrous basis) | [1] |

| Melting Point | 176 °C | [1] |

| Solubility | Soluble in water up to 50 mM. | |

| Appearance | Solid, powder form. | |

| Purity | Typically >99% | |

| Storage Conditions | Long-term at -20°C, under desiccating conditions. Protect from light.[1] |

Reactivity and Stability

This compound is stable under recommended storage conditions and can be stored for up to 12 months. It is primarily known for its reactivity in the presence of the enzyme alkaline phosphatase (ALP).

Enzymatic Hydrolysis

The principal application of 4-APP lies in its role as a substrate for alkaline phosphatase. In the presence of ALP, 4-APP undergoes enzymatic hydrolysis to produce 4-aminophenol (B1666318) (4-AP) and an inorganic phosphate group.[1][2][3] This reaction forms the basis of signal generation in many sensitive detection assays.

The product of this reaction, 4-aminophenol, is an electroactive species that can be readily oxidized. This property makes 4-APP a superior substrate for electrochemical immunoassays compared to other phosphatase substrates like phenyl phosphate, as 4-aminophenol is more easily oxidizable and less likely to foul the electrode surface.[3]

Application in Electrochemical Immunoassays

Electrochemical Enzyme-Linked Immunosorbent Assays (ELISA) utilize the enzymatic reaction of 4-APP to quantify the concentration of a target analyte. In a typical sandwich ELISA format, an antibody conjugated with alkaline phosphatase is used. Upon addition of 4-APP, the bound enzyme catalyzes its hydrolysis to 4-aminophenol. The resulting 4-aminophenol can then be detected and quantified using electrochemical methods such as cyclic voltammetry.[4] The oxidation of 4-aminophenol at an electrode surface generates a measurable current that is proportional to the concentration of the analyte.[3][4]

Experimental Protocols

The following section provides a detailed methodology for a typical electrochemical ELISA using this compound as the substrate.

Preparation of Reagents

-

Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L. Adjust pH to 9.6.

-

Wash Buffer (PBS-T): 10 mM phosphate buffer, 150 mM NaCl, 0.05% Tween 20, pH 7.4.

-

Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS-T.

-

Antibody Diluent: 1% (w/v) BSA in PBS-T.

-

Substrate Solution (5 mg/mL this compound): Dissolve 5 mg of this compound monosodium salt in 1 mL of a suitable buffer, such as 0.1 M Tris buffer, pH 9.0. This solution should be prepared fresh before use.

Electrochemical ELISA Protocol

This protocol outlines an indirect sandwich ELISA for the detection of a target antigen.

-

Antigen Coating:

-

Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer.

-

Add 100 µL of the diluted capture antibody to each well of a 96-well microtiter plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the standard and samples in antibody diluent.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Dilute the biotinylated detection antibody in antibody diluent.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Enzyme Conjugate Incubation:

-

Dilute the alkaline phosphatase-conjugated streptavidin in antibody diluent.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Signal Generation and Detection:

-

Add 100 µL of the freshly prepared this compound substrate solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Transfer the solution to an electrochemical cell or use a screen-printed electrode.

-

Perform electrochemical measurement (e.g., cyclic voltammetry or amperometry) to detect the oxidation of the generated 4-aminophenol. The oxidation potential for 4-aminophenol is typically observed around +0.1 V to +0.2 V versus a Ag/AgCl reference electrode.[3][4]

-

Safety and Handling

This compound monosodium salt hydrate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is essential to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a lab coat, in a well-ventilated area. Avoid breathing dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion

This compound is a valuable tool for researchers and scientists in the development of highly sensitive immunoassays. Its reliable enzymatic conversion to an electroactive product provides a robust and quantifiable signal in electrochemical detection platforms. Understanding its chemical properties and adhering to established experimental protocols will enable the successful application of this substrate in a wide range of research and diagnostic applications.

References

An In-depth Technical Guide to the Solubility of 4-Aminophenyl Phosphate in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminophenyl phosphate (B84403) (4-APP), a widely used substrate in enzyme immunoassays and electrochemical biosensors. An understanding of its solubility in various aqueous buffers is critical for optimizing assay conditions, ensuring reproducibility, and developing robust analytical methods. This document presents a summary of available solubility data, detailed experimental protocols for solubility determination, and visualizations of its primary biochemical pathway and experimental workflows.

Introduction to 4-Aminophenyl Phosphate (4-APP)

This compound is a chemical compound that serves as a substrate for phosphatases, particularly alkaline phosphatase (ALP). Upon enzymatic hydrolysis, 4-APP is converted to 4-aminophenol (B1666318) (4-AP), a product that can be detected electrochemically or colorimetrically. This reaction forms the basis of its use in sensitive detection methods, such as Enzyme-Linked Immunosorbent Assays (ELISAs). The monosodium salt of 4-APP is a common commercially available form.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of aqueous buffers is not extensively reported in publicly available literature. However, its general solubility in water is known, and factors influencing the solubility of similar phosphate compounds can provide guidance. The following tables summarize the available data and provide a framework for experimental determination.

Table 1: General Solubility of this compound Monosodium Salt

| Solvent | Reported Solubility | Temperature |

| Water | Up to 50 mM[1] | Not Specified |

Table 2: Factors Influencing the Solubility of this compound in Aqueous Buffers

| Factor | Influence on Solubility | Rationale |

| pH | Significant | The phosphate and amine groups of 4-APP have pKa values that will be affected by the buffer pH, influencing the overall charge and solubility of the molecule. Generally, solubility is lowest near the isoelectric point and increases as the molecule becomes more charged. |

| Buffer Composition | Moderate | The ionic strength and the specific ions present in the buffer can affect solubility through common ion effects or salting-in/salting-out phenomena. |

| Temperature | Significant | The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. However, the stability of 4-APP in solution at elevated temperatures must be considered. |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed protocol for determining the equilibrium solubility of 4-APP in a specific aqueous buffer using the shake-flask method, a gold standard for solubility determination.

3.1. Materials

-

This compound (monosodium salt or other specified form)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Buffer reagents (e.g., Tris base, sodium phosphate monobasic and dibasic, sodium carbonate)

-

Acid and base for pH adjustment (e.g., HCl, NaOH)

-

Calibrated pH meter

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

3.2. Methods

3.2.1. Buffer Preparation

-

Prepare the desired aqueous buffer (e.g., 0.1 M Tris-HCl, 0.1 M Phosphate Buffer, 0.1 M Carbonate Buffer) at the target pH (e.g., 7.4, 8.5, 9.0).

-

Ensure the pH is accurately adjusted at the intended experimental temperature.

3.2.2. Sample Preparation and Equilibration

-

Add an excess amount of 4-APP solid to a series of vials containing a known volume of the prepared buffer. The excess solid should be clearly visible.

-

Seal the vials to prevent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

3.2.3. Sample Processing

-

After the equilibration period, cease agitation and allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining undissolved solid, either:

-

Centrifuge the aliquot at high speed (e.g., 10,000 x g) for 10-15 minutes and collect the clear supernatant.

-

Filter the aliquot through a syringe filter (ensure the filter material does not bind the compound).

-

3.2.4. Quantification

-

Accurately dilute the clear supernatant with the corresponding buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved 4-APP using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard curve of known 4-APP concentrations should be prepared in the same buffer.

3.2.5. Data Analysis

-

Calculate the solubility of 4-APP in the buffer by multiplying the measured concentration by the dilution factor.

-

Repeat the measurement for samples taken at different equilibration times to confirm that equilibrium was reached (i.e., the concentration does not significantly change between later time points).

Visualizations

4.1. Biochemical Pathway of 4-APP in Alkaline Phosphatase Assays

The primary utility of 4-APP is as a substrate for alkaline phosphatase. The enzymatic reaction converts 4-APP into a detectable product, 4-aminophenol.

Caption: Enzymatic conversion of 4-APP to 4-AP by ALP.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 4-APP.

Caption: Workflow for determining 4-APP solubility.

Conclusion

While specific quantitative data on the solubility of this compound in various aqueous buffers is limited in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed protocol and considering the factors that influence solubility, researchers, scientists, and drug development professionals can accurately determine the solubility of 4-APP in their specific buffer systems. This will enable the optimization of assay conditions, leading to more reliable and reproducible results in applications ranging from basic research to clinical diagnostics.

References

Stability and Storage of 4-Aminophenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Aminophenyl phosphate (B84403) (4-APP). The information presented herein is crucial for ensuring the integrity and performance of 4-APP in research and development applications, particularly in enzymatic assays and as a building block in drug development. This guide consolidates information on its chemical properties, degradation pathways, and analytical methodologies for stability assessment.

Chemical and Physical Properties

4-Aminophenyl phosphate is an organic compound that serves as a key substrate for alkaline phosphatase in various biochemical assays. The monosodium salt hydrate (B1144303) is the most common commercially available form.

| Property | Value |

| Chemical Name | This compound |

| Common Form | Monosodium salt hydrate |

| CAS Number | 108084-47-5 (monosodium salt hydrate) |

| Molecular Formula | C₆H₈NNaO₄P (monosodium salt) |

| Molecular Weight | 211.09 g/mol (anhydrous basis)[1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (up to 50 mM) |

Recommended Storage Conditions

Proper storage is paramount to maintain the stability and shelf-life of this compound. The following conditions are recommended based on supplier safety data sheets and product information.

Solid Form (Monosodium Salt Hydrate)

| Parameter | Recommended Condition |

| Temperature | -20°C or below (-15°C) [1][2] |

| Light | Protect from light; store in amber vials or dark conditions.[1] |

| Atmosphere | Store under desiccating conditions. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation. |

| Shelf Life | Up to 12 months under appropriate conditions. |

Solution Form

While specific stability data for 4-APP solutions is not extensively published, general best practices for similar compounds suggest the following:

| Parameter | Recommended Condition |

| Temperature | Store frozen at -20°C or below in aliquots to avoid repeated freeze-thaw cycles. For short-term use (within a day), refrigeration at 2-8°C may be acceptable, but should be validated for the specific application.[3] |

| pH | The stability of phosphate esters is pH-dependent. It is recommended to prepare solutions in a buffered system, ideally close to neutral pH, unless the experimental protocol dictates otherwise. Strongly acidic or alkaline conditions are likely to accelerate hydrolysis. |

| Light | Protect solutions from light, especially if stored for extended periods. |

| Preparation | Use high-purity, degassed solvents to prepare solutions to minimize oxidative degradation. |

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the phosphate ester bond. Other potential degradation routes include oxidation and photolysis, particularly of the hydrolysis product, 4-aminophenol (B1666318).

Hydrolysis

The most significant degradation pathway for 4-APP is hydrolysis, which can be both enzymatic and non-enzymatic. This reaction cleaves the phosphate ester bond to yield 4-aminophenol (4-AP) and inorganic phosphate. The rate of non-enzymatic hydrolysis is influenced by pH and temperature.

References

p-Aminophenyl Phosphate: A Comprehensive Technical Guide for Alkaline Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatase (ALP) is a ubiquitous enzyme widely utilized as a reporter in a variety of bioassays, including enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry, and nucleic acid hybridization assays. The selection of an appropriate substrate is critical for achieving the desired sensitivity and reliability in these assays. While chromogenic substrates like p-nitrophenyl phosphate (B84403) (pNPP) have been traditionally used, there is a growing interest in alternative substrates that offer enhanced performance. p-Aminophenyl phosphate (pAPP) has emerged as a superior substrate for ALP, particularly in applications requiring high sensitivity and electrochemical detection methods. This technical guide provides an in-depth overview of pAPP as an ALP substrate, including its chemical properties, the enzymatic reaction, detailed experimental protocols, and its application in studying cellular signaling pathways.

Chemical and Physical Properties of p-Aminophenyl Phosphate

p-Aminophenyl phosphate is an aromatic phosphate ester. Its monosodium salt is commonly used in biochemical assays. The key properties of p-Aminophenyl phosphate monosodium salt are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₇NNaO₄P |

| Molecular Weight | 211.09 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in water |

| Storage Conditions | Store at 2-8°C, protected from light and moisture.[1] For long-term storage, -20°C is recommended. |

The Enzymatic Reaction of pAPP with Alkaline Phosphatase

Alkaline phosphatase catalyzes the hydrolysis of p-Aminophenyl phosphate (pAPP) to produce p-aminophenol (pAP) and inorganic phosphate. This reaction forms the basis of pAPP-based ALP assays.

The resulting product, p-aminophenol, is an electroactive species that can be readily oxidized at an electrode surface. This electrochemical property is the key advantage of using pAPP as a substrate, as it allows for highly sensitive amperometric or voltammetric detection of ALP activity. The electrochemical oxidation of p-aminophenol to a quinone-imine generates a measurable electrical current that is directly proportional to the concentration of pAP, and thus to the activity of ALP.

Quantitative Data and Performance Comparison

The choice of substrate significantly impacts the sensitivity and dynamic range of an ALP-based assay. pAPP with electrochemical detection consistently demonstrates superior performance compared to the conventional chromogenic substrate pNPP with spectrophotometric detection.

| Parameter | p-Aminophenyl Phosphate (pAPP) with Amperometric Detection | p-Nitrophenyl Phosphate (pNPP) with Spectrophotometric Detection | Reference |

| Detection Method | Electrochemical (Amperometry/Voltammetry) | Colorimetric (Spectrophotometry at 405 nm) | |

| Product Detection Limit | 7 nM | ~140 nM (estimated 20x higher than pAPP) | [2][3] |

| Enzyme Detection Limit | 0.05 µg/L | ~0.5 µg/L (estimated 10x higher than pAPP) | [2][3] |

| Michaelis Constant (Km) | 56 µM (in 0.1 M Tris buffer, pH 9.0) | 82 µM (in 0.1 M Tris buffer, pH 9.0) | [2][3] |

| Catalytic Rate Constant (kcat) | 441 s⁻¹ | Not explicitly found in the same study |

The lower Michaelis constant (Km) of ALP for pAPP indicates a higher affinity of the enzyme for this substrate compared to pNPP.[2][3] This, combined with the significantly lower detection limit of the electroactive product, translates to a more sensitive assay. The amperometric detection method for pAPP has been shown to be almost 20 times more sensitive for the product and can detect nearly an order of magnitude lower concentration of the enzyme compared to the spectrophotometric method for pNPP.[2][3]

Experimental Protocols

Buffer Preparation for pAPP-based Assays

A suitable buffer is crucial for optimal ALP activity and stable electrochemical detection. A common buffer for ALP assays using pAPP is Tris-based.

Tris Buffer (0.1 M, pH 9.0)

-

Dissolve 12.11 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 9.0 using 1 M HCl.

-

Add 0.1 g of MgCl₂ (final concentration ~0.5 mM).

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

Note: Avoid phosphate-based buffers as inorganic phosphate is a competitive inhibitor of alkaline phosphatase.

Electrochemical ELISA Protocol using pAPP (96-Well Plate Format)

This protocol provides a general framework for a sandwich ELISA with electrochemical detection. Optimization of antibody concentrations, incubation times, and washing steps is recommended for specific applications.

-

Antigen Coating:

-

Dilute the capture antibody to the desired concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample Incubation:

-

Add 100 µL of the sample or standard to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Enzyme Conjugate Incubation:

-

Add 100 µL of streptavidin-alkaline phosphatase (Strep-ALP) conjugate, diluted in blocking buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Electrochemical Detection:

-

Prepare the pAPP substrate solution (e.g., 1 mg/mL in 0.1 M Tris buffer, pH 9.0).

-

Add 100 µL of the pAPP substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Transfer the solution to an electrochemical cell or use a screen-printed electrode compatible with a 96-well plate format.

-

Perform electrochemical measurement (e.g., cyclic voltammetry or amperometry) to detect the oxidation of p-aminophenol. The oxidation peak potential for p-aminophenol is typically around +0.1 V to +0.3 V vs. an Ag/AgCl reference electrode.

-

Application in Signaling Pathway Research: Osteoblast Differentiation

Alkaline phosphatase is a well-established early marker of osteoblast differentiation, the process by which mesenchymal stem cells develop into bone-forming cells.[4][5][6] The activity of ALP is tightly regulated by a complex network of signaling pathways, including the Wnt, Bone Morphogenetic Protein (BMP), and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][7]

-

Wnt Signaling: The canonical Wnt/β-catenin signaling pathway is a critical regulator of osteogenesis. Activation of this pathway leads to the upregulation of key osteogenic transcription factors, which in turn drive the expression of ALP.[8][9][10]

-

BMP Signaling: BMPs, particularly BMP-2, are potent inducers of osteoblast differentiation. BMP signaling through Smad and p38 MAPK pathways converges to stimulate the expression of Runx2, a master regulator of osteogenesis that controls ALP gene expression.[4][7]

-

MAPK Signaling: The ERK, JNK, and p38 MAPK pathways are also involved in regulating ALP expression during osteoblast differentiation, often in response to growth factors and mechanical stimuli.[4][7]

The high sensitivity of pAPP-based assays makes it an excellent tool for studying the effects of drugs, growth factors, or genetic manipulations on these signaling pathways by accurately quantifying changes in ALP activity. For instance, researchers can treat mesenchymal stem cells with Wnt pathway agonists or antagonists and measure the resulting changes in ALP activity to screen for compounds that promote or inhibit osteogenesis.

Conclusion

p-Aminophenyl phosphate offers significant advantages over traditional chromogenic substrates for alkaline phosphatase, particularly in assays demanding high sensitivity. Its electroactive product, p-aminophenol, enables the use of highly sensitive electrochemical detection methods, resulting in lower detection limits and a wider dynamic range. This makes pAPP an ideal choice for a variety of research and diagnostic applications, from ultrasensitive immunoassays to the detailed investigation of cellular signaling pathways. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of pAPP in your laboratory's ALP-based assays.

References

- 1. Electrochemical detection of alkaline phosphatase activity via atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt signaling inhibits osteogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Hydrolysis of 4-Aminophenyl Phosphate by Alkaline Phosphatase: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 4-Aminophenyl phosphate (B84403) (pAPP) by Alkaline Phosphatase (ALP). It covers the core biochemical reaction, detailed experimental protocols for activity assays, kinetic parameters, and the application of this system in research and drug development, particularly in the context of immunoassays and prodrug activation.

Introduction to Alkaline Phosphatase and 4-Aminophenyl Phosphate

Alkaline Phosphatase (ALP) is a ubiquitous metalloenzyme that catalyzes the hydrolysis of phosphate monoesters at an alkaline pH.[1] This enzymatic activity plays a crucial role in various physiological processes and has been widely harnessed as a reporter enzyme in a multitude of bioanalytical assays.[2] this compound (pAPP) is a chromogenic and electroactive substrate for ALP.[3] The hydrolysis of pAPP by ALP yields 4-aminophenol (B1666318) (4-AP) and inorganic phosphate.[3][4] The product, 4-AP, can be readily detected by colorimetric or electrochemical methods, making the ALP-pAPP system a versatile tool for sensitive detection and quantification.[3][5]

The Enzymatic Reaction

The core of the ALP-pAPP system is the enzymatic hydrolysis reaction. ALP facilitates the cleavage of the phosphate group from the pAPP molecule.

Quantitative Data: Kinetic Parameters

The efficiency of ALP-catalyzed hydrolysis of pAPP can be described by the Michaelis-Menten kinetic parameters, Km and Vmax. While specific values for pAPP are less commonly reported than for the substrate p-nitrophenyl phosphate (pNPP), the principles are identical. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Enzyme Source | Substrate | Km (mM) | Vmax (µM/min) | Buffer/pH | Reference |

| Rat Intestinal Mucosa (homogenate) | Naphthol-As-Bi-phosphate | 0.26 - 0.28 | Not specified | pH 8.3 | [6] |

| Rat Jejunal Villi (apical) | Naphthol-As-Bi-phosphate | 0.81 - 0.87 | 3.99 - 4.02 (absorbance units) | pH 8.3 | [6] |

| Rat Jejunal Villi (basal) | Naphthol-As-Bi-phosphate | 0.77 - 0.82 | 3.04 - 3.26 (absorbance units) | pH 8.3 | [6] |

| E. coli | p-Nitrophenyl phosphate | ~0.06 | Not specified | Not specified | [7] |

| Human Tissue Isoenzymes | p-Nitrophenyl phosphate | Varies with buffer | Varies with buffer | Various | [8] |

Note: The kinetic parameters for ALP are highly dependent on the enzyme source, purity, buffer composition, pH, and temperature.[8] The data for Naphthol-As-Bi-phosphate, another ALP substrate, is included to provide an example of kinetic analysis in a similar system.

Experimental Protocols

Colorimetric Assay for ALP Activity using pAPP

This protocol is adapted from established methods for other chromogenic substrates like pNPP.[5]

Materials:

-

Alkaline Phosphatase (enzyme solution)

-

This compound (pAPP) solution (substrate)

-

Diethanolamine (B148213) (DEA) buffer (e.g., 1 M, pH 9.8) or other suitable alkaline buffer (e.g., Carbonate-bicarbonate buffer, pH 10)[9]

-

Stop solution (e.g., 1N NaOH)

-

Microplate reader

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of pAPP in the assay buffer. The final concentration in the reaction will depend on the expected enzyme activity and should ideally be around the Km value if known, or in a range to determine kinetic parameters.

-

Prepare serial dilutions of the ALP enzyme in the assay buffer.

-

-

Assay Setup:

-

Add a defined volume of assay buffer to each well of a 96-well plate.

-

Add the sample containing ALP to the respective wells.

-

Include a blank control with buffer instead of the enzyme.

-

-

Initiate Reaction:

-

Add the pAPP substrate solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stop Reaction:

-

Add a stop solution (e.g., 1N NaOH) to each well to terminate the enzymatic reaction.

-

-

Measurement:

-

Measure the absorbance of the product, 4-aminophenol, at the appropriate wavelength. In the presence of diethanolamine buffer, a chromogenic interaction occurs, and the absorbance can be measured.[5] The optimal wavelength should be determined experimentally. For electrochemical detection, proceed as described in section 4.2.

-

Electrochemical Detection of 4-Aminophenol

The product of pAPP hydrolysis, 4-aminophenol, is electrochemically active and can be detected with high sensitivity.[3]

Materials:

-

Electrochemical workstation

-

Screen-printed electrodes (or other suitable electrode systems)

-

Reagents from the enzymatic reaction (without a colorimetric stop solution)

Procedure:

-

Perform the enzymatic reaction as described in section 4.1 up to the incubation step.

-

After incubation, transfer an aliquot of the reaction mixture to the electrochemical cell.

-

Apply a potential scan (e.g., using differential pulse voltammetry or cyclic voltammetry) to oxidize the 4-aminophenol.

-

The resulting oxidation peak current is directly proportional to the concentration of 4-aminophenol, and thus to the ALP activity.

Applications in Drug Development

The ALP-pAPP system is a valuable tool in various stages of drug discovery and development.

High-Throughput Screening (HTS) for ALP Inhibitors

ALP is a potential therapeutic target for several diseases.[1] High-throughput screening assays can be developed using the ALP-pAPP system to identify novel ALP inhibitors. In such an assay, a library of compounds is screened for their ability to inhibit the hydrolysis of pAPP by ALP. A decrease in the formation of 4-AP indicates inhibitory activity.

Prodrug Activation

ALP's ability to cleave phosphate groups can be exploited for targeted drug delivery. A non-toxic, phosphorylated prodrug can be designed to be activated by ALP, which is often overexpressed in certain tumor tissues.[10][11] The hydrolysis of the phosphate group by ALP releases the active, cytotoxic drug specifically at the target site, minimizing systemic toxicity.[10]

Conclusion

The hydrolysis of this compound by Alkaline Phosphatase provides a robust and versatile system for a wide range of applications in research and drug development. Its adaptability to both colorimetric and highly sensitive electrochemical detection methods makes it a powerful tool for enzyme activity assays, inhibitor screening, and the design of innovative targeted therapies. A thorough understanding of the underlying principles and experimental parameters is crucial for the successful implementation of this valuable enzymatic system.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biolabo.fr [biolabo.fr]

- 10. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of p-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of p-aminophenol (p-AP). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the electrochemical behavior of this compound, its detection, and its biological implications. This document details the redox chemistry of p-aminophenol, presents quantitative data in structured tables for easy comparison, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to the Electrochemical Behavior of p-Aminophenol

p-Aminophenol is an electroactive organic compound that undergoes well-defined oxidation and reduction processes. Its electrochemical behavior is of significant interest due to its role as a metabolite of common analgesic drugs like paracetamol, its industrial applications, and its known nephrotoxicity. The electrochemical oxidation of p-aminophenol typically involves a two-electron, two-proton transfer process, leading to the formation of p-quinoneimine. This intermediate is unstable in aqueous media and can undergo hydrolysis to form p-benzoquinone.

The electrochemical properties of p-aminophenol are highly dependent on experimental conditions such as the pH of the supporting electrolyte, the scan rate in voltammetric techniques, and the nature of the electrode material. Modified electrodes, utilizing materials like carbon nanotubes, conducting polymers, and metallic nanoparticles, have been extensively explored to enhance the sensitivity and selectivity of p-aminophenol detection.

Quantitative Electrochemical Data

The following tables summarize key quantitative data from various electrochemical studies on p-aminophenol, providing a comparative look at its behavior under different experimental conditions.

Table 1: Cyclic Voltammetry Data for the Oxidation of p-Aminophenol

| Electrode Material | Supporting Electrolyte | pH | Scan Rate (mV/s) | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Reference |

| Glassy Carbon Electrode (GCE) | 0.1 M Phosphate Buffer | 7.2 | 100 | ~0.3 | ~0.2 | [1] |

| Activated GCE | 0.1 M Phosphate Buffer | 6.0 | 100 | 0.12 | - | [2] |

| CTAB Modified Carbon Paste Electrode | 0.1 M Phosphate Buffer | 7.5 | 100 | ~0.35 | ~0.25 | [3] |

| Natural Phosphate Modified Carbon Paste Electrode | 0.1 M Na2SO4 | 7.0 | 100 | ~0.4 | ~0.3 | [4] |

| Au/Nafion/MWCNT-Nafion:Cu | Deionized Water | - | 50 | Multiple peaks | Multiple peaks | [5][6] |

| Ni-Co LDHs/GCE | Phosphate Buffer | 7.0 | 50 | 0.11 | - | [7] |

Table 2: Differential Pulse Voltammetry Data for the Determination of p-Aminophenol

| Electrode Material | Supporting Electrolyte | pH | Linear Range (µM) | Limit of Detection (LOD, µM) | Reference |

| Activated GCE | 0.1 M Phosphate Buffer | 6.0 | 10 - 240 | 0.324 | [2] |

| Au/Nafion/MWCNT-Nafion:Cu | Deionized Water | - | 0.2 - 1.6 | 0.09 | [5][6] |

| Ni-Co LDHs/GCE | Phosphate Buffer | 7.0 | 5.0 - 700.0 | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key electrochemical experiments used in the study of p-aminophenol.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of p-aminophenol, including the reversibility of its electron transfer processes and the effect of scan rate.

Materials:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

p-Aminophenol stock solution

-

Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and deionized water to remove any adsorbed particles.

-

Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current over the desired potential window.

-

Analyte Addition: Add a specific volume of the p-aminophenol stock solution to the electrochemical cell to achieve the desired concentration.

-

CV Measurement: Apply a potential waveform to the working electrode, scanning from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). Record the resulting current.